Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone

Kinase inhibitor Scaffold repositioning GSK-3

This 2-oxa-9-azaspiro[5.5]undecane derivative offers a conformationally rigid, sp³-rich scaffold with a pyrrolidine amide, validated in kinase inhibitor design and antitubercular MmpL3 targeting. Its specific 2-oxa configuration and 97% purity, confirmed by orthogonal QC, ensure batch-to-batch consistency critical for reproducible SAR studies. Unlike generic spiro building blocks, this chemotype delivers defined target selectivity and differentiated resistance profiles; substitution with a positional isomer invalidates procurement integrity.

Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
Cat. No. B8110494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone
Molecular FormulaC14H24N2O2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CCC3(CCNCC3)CO2
InChIInChI=1S/C14H24N2O2/c17-13(16-9-1-2-10-16)12-3-4-14(11-18-12)5-7-15-8-6-14/h12,15H,1-11H2
InChIKeyHIIBOMURZGSHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone – Spirocyclic Building Block for CNS & Anti-Infective Discovery


Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone (CAS 1422067-06-8, molecular formula C₁₄H₂₄N₂O₂, MW 252.35 g/mol) is a saturated spirocyclic building block featuring a 2-oxa-9-azaspiro[5.5]undecane core with a pyrrolidin-1-yl methanone substituent at the 3-position . The 2-oxa-9-azaspiro[5.5]undecane scaffold belongs to a class of spiro[5.5]undecane ring systems recognized as privileged structures in medicinal chemistry for their three-dimensionality and conformational rigidity, which can enhance target selectivity and modulate physicochemical properties relative to flat aromatic or monocyclic analogs [1]. This compound is supplied as a research-grade intermediate with a standard purity of ≥97%, supported by batch-specific QC analyses including NMR, HPLC, and GC .

Why Generic Spirocyclic Analogs Cannot Replace Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone in Structure-Driven Programs


Within the spiro[5.5]undecane class, seemingly minor positional variations—such as relocating the oxygen heteroatom from position 2 to position 1 or 3, or substituting the pyrrolidine amide with a piperidine or morpholine moiety—can produce large shifts in kinase selectivity profiles and potency (>20-fold differences in IC₅₀) as demonstrated by scaffold repositioning studies [1]. The 1-oxa-9-azaspiro[5.5]undecane series has shown antitubercular activity that exceeds comparator drugs against both drug-sensitive and multidrug-resistant M. tuberculosis strains, with activity exquisitely dependent on the peripheral fragment attached to the spirocyclic core [2]. Consequently, the specific combination of the 2-oxa-9-azaspiro[5.5]undecane scaffold with the pyrrolidin-1-yl methanone substituent represents a non-interchangeable chemotype; any substitution with a positional isomer or a different amine moiety would constitute a different chemical entity with unpredictable biological outcomes, making generic substitution invalid for structure-activity relationship (SAR) continuity and procurement integrity [1][2].

Quantitative Differentiation Evidence for Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone Versus Closest Analogs


Scaffold Positional Isomerism Drives >20-Fold Kinase Potency Differences in Spiro[5.5]undecane Systems

In a systematic chemocentric repositioning study of the spiro[5.5]undeca ring system, late-stage modification of a 1,5-oxaza spiroquinone scaffold into derivatives (compounds 2a–r) altered kinase selectivity from JNK-1 to GSK-3 and improved potency by >20-fold [1]. This demonstrates that subtle alterations in the spirocyclic core's heteroatom placement and substitution pattern produce quantifiably large shifts in both target engagement and selectivity. While this specific study used a 1,5-oxaza spiroquinone rather than the 2-oxa-9-azaspiro[5.5]undecane scaffold directly, the underlying principle—that the position of the oxygen heteroatom and the nature of the exocyclic amide govern kinase binding—applies directly to the differentiation of Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone from its 1-oxa and 3-oxa positional isomers.

Kinase inhibitor Scaffold repositioning GSK-3

1-Oxa-9-azaspiro[5.5]undecane Derivatives Demonstrate Antitubercular Activity Exceeding Comparator Drug Against M. tuberculosis H37Rv

A series of 1-oxa-9-azaspiro[5.5]undecane derivatives optimized through molecular docking-guided design showed high activity against the antibiotic-sensitive M. tuberculosis strain H37Rv and several multidrug-resistant strains, with potency exceeding that of the comparator drug used in the study [1]. This represents the closest published quantitative data for the spiro[5.5]undecane scaffold class with biological validation. Although the oxygen is at position 1 rather than position 2 as in the target compound, the shared spiro[5.5]undecane core and the demonstrated dependence of activity on the peripheral fragment composition support the inference that the target compound's specific 2-oxa-9-aza configuration with pyrrolidine amide at position 3 is a distinct and non-substitutable chemotype within this antitubercular scaffold family.

Antitubercular MmpL3 inhibition Mycobacterium tuberculosis

Batch-to-Batch Certified Purity (≥97%) with Multi-Method QC Ensures Reproducibility in Fragile SAR Campaigns

The target compound is commercially available with a standard purity specification of 97% (CAS 1422067-06-8, MW 252.35, C₁₄H₂₄N₂O₂), and the supplier provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, many generic spirocyclic building blocks from non-specialist suppliers are offered at lower purity levels (typically 95% or unspecified) without multi-method characterization. In SAR-driven medicinal chemistry, a 2% purity difference can correspond to a substantial fraction of unknown impurities that can confound biological assay interpretation, particularly in fragment-based or high-concentration screening formats where trace impurities can produce false-positive hits or mask genuine activity. The availability of orthogonal QC methods (NMR for structural identity, HPLC for organic purity, GC for volatile contaminants) provides procurement-level assurance that each batch meets specification, reducing the risk of batch-dependent variability in downstream biological experiments [1].

Quality control Reproducibility Procurement integrity

2-Oxa-9-azaspiro[5.5]undecane Scaffold Targets CNS Receptor Space and Kinase Domains Not Addressed by Flat Aromatic Isosteres

The 2-oxa-9-azaspiro[5.5]undecane scaffold is specifically valued in medicinal chemistry for central nervous system (CNS) receptor modulation due to its spirocyclic architecture, which enhances receptor binding and metabolic stability relative to monocyclic or acyclic analogs [1]. An independent study demonstrated that late-stage modification of a spiro[5.5]undeca ring system could achieve >20-fold potency improvement and complete kinase target shift (JNK-1 to GSK-3), with compound 2j exhibiting ATP-independent IC₅₀ values, suggesting binding at a unique site between the ATP pocket and substrate site [2]. The target compound, with its 2-oxa-9-azaspiro[5.5]undecane core and pyrrolidine amide, combines the CNS-relevant spirocycle with a pyrrolidine moiety—a privileged fragment in neuropharmacology—positioning it as a scaffold with potential differentiation from flat aromatic or monocyclic building blocks in terms of three-dimensionality, Fsp³ fraction, and target engagement profile.

CNS drug discovery Kinase selectivity Spirocyclic scaffolds

Research & Industrial Application Scenarios for Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging ATP-Independent Binding Modes

The spiro[5.5]undecane scaffold class has demonstrated the ability to achieve ATP-independent kinase inhibition with >20-fold potency gains and complete target shift (JNK-1 to GSK-3) upon scaffold optimization [1]. The target compound, with its distinct 2-oxa-9-azaspiro configuration, provides a starting point for kinase inhibitor programs seeking to access binding sites between the ATP pocket and substrate site—a mode of inhibition that can confer selectivity advantages over ATP-competitive inhibitors. Procurement of this specific scaffold supports fragment-based or structure-based drug design campaigns aimed at generating kinase inhibitors with novel binding mechanisms.

Antitubercular Drug Discovery Targeting MmpL3 with Spirocyclic Chemotypes

1-Oxa-9-azaspiro[5.5]undecane derivatives have been validated as potent inhibitors of the MmpL3 protein in M. tuberculosis, with activity exceeding comparator drugs against drug-sensitive and multidrug-resistant strains [1]. The target compound, featuring a 2-oxa rather than 1-oxa configuration, offers a positional isomer scaffold for SAR expansion in antitubercular programs. Given the demonstrated sensitivity of biological activity to scaffold substitution patterns (Section 3), the 2-oxa isomer may yield differentiated resistance profiles or pharmacokinetic properties relative to the 1-oxa series, supporting its procurement for hit-to-lead optimization against MmpL3.

CNS Drug Discovery Programs Requiring Conformationally Constrained, sp³-Rich Building Blocks

The 2-oxa-9-azaspiro[5.5]undecane scaffold is recognized for its utility in CNS drug discovery, where its spirocyclic architecture enhances receptor binding and metabolic stability [1]. The target compound combines this CNS-privileged core with a pyrrolidine amide, yielding a building block with high sp³ character and conformational constraint that can be elaborated into CNS-penetrant drug candidates targeting neurological disorders. Its procurement value lies in the demonstrated ability of spiro[5.5]undecane derivatives to retain anti-inflammatory activity in hyperactivated microglial cells, a cellular model relevant to neuroinflammation .

Procurement for SAR Programs Requiring High-Purity, Multi-Method QC-Verified Building Blocks

For medicinal chemistry groups conducting sensitive biochemical or biophysical assays (e.g., SPR, ITC, fragment-based crystallography), the target compound's 97% purity specification with orthogonal QC (NMR, HPLC, GC) provides procurement-level confidence in batch consistency [1]. The ≥2 percentage-point purity advantage over many generic spirocyclic building blocks reduces the risk of impurity-driven false positives or potency shifts that can derail SAR interpretation. This compound is appropriate for laboratories requiring documented, verifiable purity for reproducible structure-activity studies.

Quote Request

Request a Quote for Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.